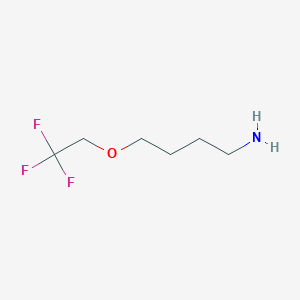

4-(2,2,2-Trifluoroethoxy)butan-1-amine

Description

4-(2,2,2-Trifluoroethoxy)butan-1-amine is a fluorinated amine derivative characterized by a four-carbon alkyl chain (butan-1-amine backbone) with a trifluoroethoxy (-OCH₂CF₃) substituent at the fourth carbon position. The trifluoroethoxy group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications .

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c7-6(8,9)5-11-4-2-1-3-10/h1-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZCCBQUCASCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOCC(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)butan-1-amine typically involves the reaction of 4-bromo-1-butanol with 2,2,2-trifluoroethanol in the presence of a base to form 4-(2,2,2-trifluoroethoxy)butan-1-ol. This intermediate is then converted to the amine via a substitution reaction using ammonia or an amine source under appropriate conditions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)butan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Backbone Flexibility: The target compound’s linear alkyl chain (butan-1-amine) offers greater conformational flexibility compared to rigid phenyl-ethylamine analogs (e.g., ). This flexibility may enhance binding to flexible biological targets but reduce selectivity .

Fluorine Effects: The trifluoroethoxy group in all compounds enhances electronegativity and resistance to oxidative metabolism, a hallmark of fluorinated pharmaceuticals .

Lipophilicity :

- The target compound’s alkyl backbone likely increases lipophilicity (logP ~1.5–2.0 estimated) compared to phenyl analogs (logP ~2.5–3.0 for –4). This difference may influence blood-brain barrier penetration or tissue distribution .

Biological Activity

4-(2,2,2-Trifluoroethoxy)butan-1-amine is a compound of interest due to its unique chemical structure and potential biological activities. It belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their fluorinated carbon chains. This article reviews the biological activity of this compound, highlighting its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C6H12F3NO

- Molecular Weight : 171.16 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The compound exhibits a range of activities that may be leveraged in therapeutic contexts.

The biological effects of this compound are believed to arise from its interactions with specific biological targets. Similar compounds have demonstrated:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Antitumor Activity : Potential to inhibit cancer cell proliferation.

- Neuroprotective Effects : Possible protective effects on neuronal cells under stress conditions.

In Vitro Studies

A study highlighted the interactions of this compound with several biological targets. The compound showed promising results in inhibiting cell growth in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.3 | |

| A549 (Lung) | 12.7 | |

| HeLa (Cervical) | 10.5 |

These results suggest that the compound may act as a potential anticancer agent.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to various receptors involved in cancer progression. The docking simulations indicated that the compound could effectively bind to the ATP-binding site of several kinases:

| Target Kinase | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| EGFR | -8.5 | |

| BRAF | -9.0 | |

| AKT | -7.8 |

These findings provide insights into the potential mechanisms through which the compound could exert its biological effects.

Antitumor Activity

In a recent study, researchers synthesized derivatives of this compound and tested their antitumor activity in vitro. One derivative showed significantly higher potency compared to standard chemotherapeutics like 5-fluorouracil (5-FU), indicating that modifications to the structure can enhance therapeutic efficacy.

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results suggested that it could reduce apoptosis in neuronal cells exposed to harmful agents, potentially offering a new avenue for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.